2,3-Dichlorocinnamic acid chemical structure and properties
2,3-Dichlorocinnamic acid chemical structure and properties
Chemical Identity, Synthesis, and Pharmaceutical Utility
Executive Summary
2,3-Dichlorocinnamic acid (2,3-DCCA) is a specialized phenylpropanoid intermediate characterized by the presence of two chlorine atoms at the ortho and meta positions of the benzene ring.[1] Unlike its more common isomers (e.g., 2,4- or 3,4-dichlorocinnamic acid), 2,3-DCCA occupies a niche in medicinal chemistry as a scaffold for designing steric-sensitive inhibitors.[1] Its rigid structure and electron-deficient aromatic ring make it a critical building block for synthesizing integrin antagonists, antileishmanial agents, and specific herbicide classes.[1] This guide provides a comprehensive technical analysis of 2,3-DCCA, detailing its physicochemical properties, robust synthetic protocols, and biological applications.[1]
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]
The distinct substitution pattern of 2,3-DCCA imparts unique solubility and reactivity profiles compared to mono-substituted cinnamic acids.[1] The steric bulk of the chlorine at the 2-position (ortho) significantly influences the planarity and binding affinity of its derivatives.[1]
Identity Profile
| Parameter | Technical Specification |
| IUPAC Name | (2E)-3-(2,3-Dichlorophenyl)prop-2-enoic acid |
| CAS Registry Number | 20595-44-2 |
| Molecular Formula | C₉H₆Cl₂O₂ |
| Molecular Weight | 217.05 g/mol |
| SMILES | OC(=O)/C=C/c1cccc(Cl)c1Cl |
| InChI Key | RCEWIEGWGDHVNK-SNAWJCMRSA-N |
Physicochemical Data
| Property | Value | Context/Notes |
| Melting Point | 233–235 °C | Significantly higher than unsubstituted cinnamic acid (133 °C), indicating strong crystal lattice packing due to halogen interactions.[1][2] |
| Boiling Point | ~363 °C (Predicted) | Decomposition typically occurs before boiling at atmospheric pressure.[1] |
| pKa | ~3.8–4.0 (Predicted) | The electron-withdrawing chlorine atoms increase acidity relative to cinnamic acid (pKa 4.44).[1] |
| Solubility | DMSO, Ethanol, DMF | Poorly soluble in water; soluble in alkaline aqueous solutions (forming salts).[1] |
| Appearance | White to off-white crystalline solid | Needles or prisms upon recrystallization from ethanol/water.[1] |
Synthetic Methodologies
The most robust and scalable synthesis for 2,3-DCCA is the Knoevenagel Condensation .[1] This pathway is preferred over the Heck reaction for this specific substrate due to the lower cost of reagents and the avoidance of palladium catalysts, which can be sensitive to the steric hindrance of the ortho-chlorine.[1]
Protocol: Knoevenagel Condensation
Reaction: 2,3-Dichlorobenzaldehyde + Malonic Acid
Reagents & Materials:
-
Substrate: 2,3-Dichlorobenzaldehyde (1.0 eq)
-
Reagent: Malonic acid (1.2 eq)
-
Base/Catalyst: Piperidine (0.1 eq) or Pyridine (solvent volume)
-
Solvent: Pyridine (classic) or Ethanol (green modification)
Step-by-Step Methodology:
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-dichlorobenzaldehyde (10 mmol) and malonic acid (12 mmol) in pyridine (5 mL).
-
Catalysis: Add piperidine (0.2 mL) as a catalyst to facilitate enolate formation.
-
Reflux: Heat the mixture to 80–100 °C for 4–6 hours. The evolution of CO₂ indicates the decarboxylation step is proceeding.
-
Quench: Cool the reaction mixture to room temperature and pour into ice-cold HCl (100 mL, 2M). This step precipitates the free acid.
-
Isolation: Filter the white precipitate under vacuum. Wash copiously with cold water to remove residual pyridine.
-
Purification: Recrystallize from an Ethanol/Water (1:1) mixture to yield pure trans-2,3-dichlorocinnamic acid needles.[1]
Synthetic Logic & Mechanism
The reaction proceeds via the formation of an enol from malonic acid, which attacks the aldehyde carbonyl. The resulting aldol intermediate undergoes dehydration followed by thermal decarboxylation. The trans (E) isomer is thermodynamically favored due to the steric repulsion between the phenyl ring and the carboxylic acid group in the cis transition state.
Figure 1: Step-wise workflow for the Knoevenagel synthesis of 2,3-DCCA.
Structural Analysis (Spectroscopy)
Identifying 2,3-DCCA requires distinguishing it from its isomers.[1] The ortho-chlorine atom causes a distinct downfield shift in the aromatic protons and influences the vinyl proton coupling.[1]
Nuclear Magnetic Resonance (¹H NMR)
-
Solvent: DMSO-d₆ or CDCl₃[1]
-
Vinyl Protons:
-
~7.6–7.8 ppm (d, 1H,
): The proton adjacent to the aromatic ring is deshielded by the ring current and the inductive effect of the chlorine atoms. -
~6.5–6.6 ppm (d, 1H,
): The proton adjacent to the carboxyl group appears upfield. -
Coupling Constant (
): A large coupling constant of Hz confirms the trans (E) geometry.
-
~7.6–7.8 ppm (d, 1H,
-
Aromatic Protons:
-
Multiplet pattern in the 7.3–7.6 ppm range. The 2,3-substitution pattern breaks the symmetry typically seen in 4-substituted analogs, resulting in a complex splitting pattern (often appearing as overlapping doublets of doublets).[1]
-
Biological & Pharmaceutical Applications[2][5]
2,3-DCCA is not merely a chemical curiosity; it serves as a pharmacophore scaffold where the specific halogen placement directs biological selectivity.[1]
Integrin Antagonists (VLA-1)
Research into VLA-1 (Very Late Antigen-1) integrin antagonists has utilized 2,3-dichlorocinnamic acid as a key intermediate.[1] The 2,3-dichloro motif provides a specific steric "lock" that fits into the hydrophobic pocket of the integrin receptor, preventing the binding of natural ligands like collagen.[1] This mechanism is relevant for developing anti-inflammatory and anti-fibrotic drugs.
Antileishmanial Agents
Derivatives of 2,3-DCCA, specifically bornyl esters, have shown significant activity against Leishmania major.[1] The lipophilicity introduced by the chlorine atoms facilitates membrane penetration, while the Michael acceptor moiety (the
-
Key Finding: The 2,3-dichloro substitution was found to be acceptable for activity, whereas larger substituents at these positions often abolished potency due to steric clashes.[1]
Auxin-Like Herbicide Activity
Like many substituted cinnamic acids, 2,3-DCCA exhibits auxin-like activity.[1] It can mimic the plant hormone indole-3-acetic acid (IAA), disrupting normal growth regulation.[1] The halogenation protects the molecule from rapid metabolic degradation in the plant, prolonging its physiological effect.
Figure 2: Functional utility map of 2,3-DCCA in drug discovery and agrochemistry.
Safety & Handling (SDS Highlights)
While specific toxicological data for the 2,3-isomer is less abundant than for the 2,4-isomer, it shares the general hazard profile of halogenated cinnamic acids.[1]
-
GHS Classification:
-
Handling Protocols:
-
Use a fume hood to avoid inhaling dust.
-
Wear nitrile gloves and safety goggles.
-
In case of contact: Wash skin with soap and water; flush eyes for 15 minutes.[4]
-
-
Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, which can affect stoichiometry in sensitive coupling reactions.
References
-
PubChem. (n.d.).[5] trans-2,3-Dichlorocinnamic acid (CID 2063720).[1] National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link][1]
-
Carl Roth. (n.d.). 2,3-Dichlorocinnamic acid Product Datasheet. Retrieved February 9, 2026, from [Link][1]
-
Google Patents. (2005). WO2005016883A2 - Acrylamide derivatives as VLA-1 integrin antagonists.[1] Retrieved February 9, 2026, from [1]
-
Glaser, J., et al. (2014). Antileishmanial Lead Structures from Nature: Analysis of Structure-Activity Relationships of a Compound Library Derived from Caffeic Acid Bornyl Ester. Molecules, 19(2), 1394-1410.[1] Retrieved February 9, 2026, from [Link][1]
